1-(Azidomethyl)-2,4-difluorobenzene
Overview
Description
1-(Azidomethyl)-2,4-difluorobenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with two fluorine atoms
Preparation Methods
The synthesis of 1-(Azidomethyl)-2,4-difluorobenzene typically involves the introduction of an azide group to a benzene ring that has been pre-substituted with fluorine atoms. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the azide group, yielding this compound .
Chemical Reactions Analysis
1-(Azidomethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with electron-deficient alkenes or alkynes to form heterocycles, such as triazoles.
Scientific Research Applications
1-(Azidomethyl)-2,4-difluorobenzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and chemical resistance.
Pharmaceuticals: The compound is explored for its potential in drug discovery, particularly in the development of new therapeutic agents that target specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,4-difluorobenzene largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, for example, the azide group reacts with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules in complex biological environments .
Comparison with Similar Compounds
1-(Azidomethyl)-2,4-difluorobenzene can be compared with other azide-containing compounds, such as:
1-(Azidomethyl)-5H-tetrazole: This compound is similar in that it contains an azide group, but it differs in its ring structure and energetic properties.
1-Azidoethyl-5H-tetrazole: Another azide-containing compound used in energetic materials and coordination chemistry.
Properties
IUPAC Name |
1-(azidomethyl)-2,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFRGKBIKRFGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294732 | |
Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622372-75-2 | |
Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622372-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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